Ethyl 14-chlorotetradecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 14-chlorotetradecanoate can be synthesized through the esterification of 14-chlorotetradecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous processes that ensure high yield and purity. One such method involves the chlorination of tetradecanoic acid followed by esterification with ethanol. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 14-chlorotetradecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 14-chlorotetradecanoic acid and ethanol.
Reduction: It can be reduced to form the corresponding alcohol, 14-chlorotetradecanol, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 14-hydroxytetradecanoate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as hydroxide ions under appropriate conditions.
Major Products Formed
Hydrolysis: 14-chlorotetradecanoic acid and ethanol.
Reduction: 14-chlorotetradecanol.
Substitution: 14-hydroxytetradecanoate.
Scientific Research Applications
Ethyl 14-chlorotetradecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of surfactants and lubricants.
Biology: It serves as a model compound for studying the metabolism and biotransformation of chlorinated fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive molecules with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the formulation of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of ethyl 14-chlorotetradecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 14-chlorotetradecanoic acid, which can then undergo further metabolic transformations. The chlorine atom in the molecule may also influence its reactivity and interaction with molecular targets, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Ethyl 14-chlorotetradecanoate can be compared with other similar compounds, such as:
Ethyl myristate (Ethyl tetradecanoate): Lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl 14-bromotetradecanoate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological effects.
Ethyl 14-hydroxytetradecanoate: Contains a hydroxyl group instead of chlorine, leading to different chemical and biological properties.
Properties
Molecular Formula |
C16H31ClO2 |
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Molecular Weight |
290.9 g/mol |
IUPAC Name |
ethyl 14-chlorotetradecanoate |
InChI |
InChI=1S/C16H31ClO2/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h2-15H2,1H3 |
InChI Key |
PBFBHSRPWUPWBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCl |
Origin of Product |
United States |
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